molecular formula C19H32F2O14 B13415092 Me-Dfgal-gal-fgal CAS No. 97462-02-7

Me-Dfgal-gal-fgal

Cat. No.: B13415092
CAS No.: 97462-02-7
M. Wt: 522.4 g/mol
InChI Key: AIOFXJCEYHPDPG-YNYBLXBTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-Dfgal-gal-fgal typically involves the glycosylation of galactose derivatives. The process begins with the protection of hydroxyl groups on the galactose molecules to prevent unwanted reactions. The key step involves the introduction of fluorine atoms at specific positions on the galactose rings. This is achieved through the use of fluorinating agents under controlled conditions. The final step is the deprotection of the hydroxyl groups to yield the desired trisaccharide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Me-Dfgal-gal-fgal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols (R-SH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield galacturonic acid derivatives, while reduction can produce galactitol derivatives .

Scientific Research Applications

Me-Dfgal-gal-fgal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Me-Dfgal-gal-fgal involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The fluorine atoms in the compound enhance its binding affinity to these enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, including those related to energy production and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl O-(3-deoxy-3-fluoro-galactopyranosyl)(1-6)-O-galactopyranosyl(1-4)-O-glucopyranoside
  • Methyl O-(3-deoxy-3-fluoro-galactopyranosyl)(1-6)-O-glucopyranosyl(1-4)-O-galactopyranoside

Uniqueness

Me-Dfgal-gal-fgal is unique due to the specific positioning of fluorine atoms on the galactose rings, which significantly alters its chemical properties and biological activity compared to other similar compounds. This uniqueness makes it a valuable tool in various research applications .

Properties

CAS No.

97462-02-7

Molecular Formula

C19H32F2O14

Molecular Weight

522.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C19H32F2O14/c1-30-17-13(26)9(21)11(24)6(34-17)3-32-19-16(29)15(28)12(25)7(35-19)4-31-18-14(27)8(20)10(23)5(2-22)33-18/h5-19,22-29H,2-4H2,1H3/t5-,6-,7-,8+,9+,10+,11+,12+,13-,14-,15+,16-,17-,18-,19?/m1/s1

InChI Key

AIOFXJCEYHPDPG-YNYBLXBTSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC2[C@@H]([C@H]([C@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)F)O)O)O)O)O)F)O

Canonical SMILES

COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)F)O)O)O)O)O)F)O

Origin of Product

United States

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